Pyridoxal calcium phosphate

描述

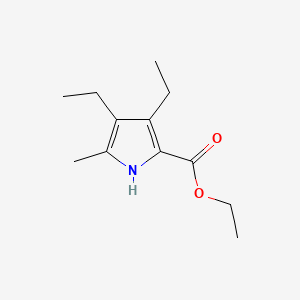

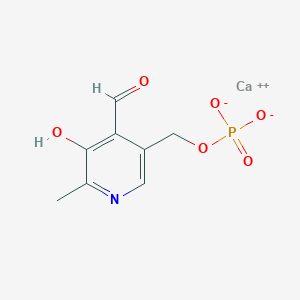

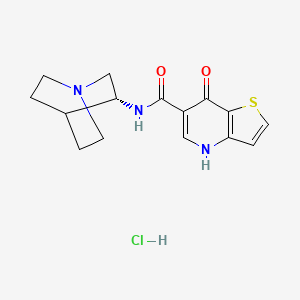

Pyridoxal calcium phosphate is a form of vitamin B6, also known as Pyridoxal 5’ phosphate (PLP) . It is a water-soluble vitamin found naturally in many foods, as well as added to foods and supplements . It is the active coenzyme form and most common measure of B6 blood levels in the body . PLP assists more than 100 enzymes to perform various functions, including the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .

Synthesis Analysis

Pyridoxal 5’-phosphate (PLP) is an essential cofactor for numerous enzymes involved in a diversity of cellular processes in living organisms . The presence of pdxS and pdxT genes, which are implicated in deoxyxylulose 5-phosphate (DXP)-independent pathway of PLP biosynthesis, has been identified . In the presence of ammonia, the synthase alone displays an exceptional polymorphic synthetic ability in carrying out a complex set of reactions, including pentose and triose isomerization, imine formation, ammonia addition, aldol-type condensation, cyclization, and aromatization, that convert C3 and C5 precursors into the cofactor B6 vitamer .Molecular Structure Analysis

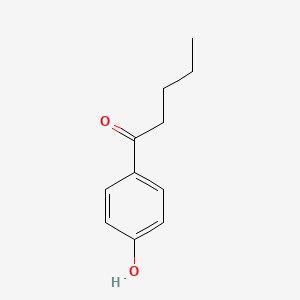

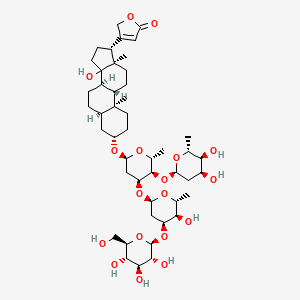

The molecular weight of Pyridoxal calcium phosphate is 285.200 and its chemical formula is C8H8NO6P . The structure of Pyridoxal 5’-phosphate (PLP) shows a type III TIM barrel fold, exhibiting structural homology with several other PLP-dependent enzymes . The PLP-binding site of FnYggS, the sulfate ion was coordinated by the conserved residues Ser201, Gly218, and Thr219, which were positioned to provide the binding moiety for the phosphate group of PLP .Chemical Reactions Analysis

PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps . The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure .Physical And Chemical Properties Analysis

The physical stability of DCPD, the baseline characterization of DCPD and dibasic calcium phosphate anhy-drate (DCPA; CaHPO4) was conducted by thermogravimetric analysis, differential scanning calorimetry and X-ray diffractometry .科学研究应用

Neurological Applications

Epilepsy and Neurological Disorders : Pyridoxal phosphate, a form of Pyridoxal calcium phosphate, is essential for over 100 enzyme-catalyzed reactions in the body, including neurotransmitter synthesis. Its inadequacy in the brain can cause neurological dysfunctions, particularly epilepsy (Clayton, 2006).

Impact on Sympathetic Stimulation and Hypertension : Studies indicate that Pyridoxal phosphate plays a role in the formation of neurotransmitters like gamma-aminobutyric acid, serotonin, dopamine, and norepinephrine. Deficiency in Pyridoxal phosphate has been linked to hypertension due to sympathetic stimulation (Paulose et al., 1988).

Biochemical Research

- Role in Enzyme Function : Pyridoxal phosphate is crucial for the proper folding and function of various enzymes. Its absence or deficiency can lead to the malfunction of these enzymes, impacting numerous metabolic processes (Oppici et al., 2015).

Vascular Health

- Vascular Calcification and Kidney Health : Pyrophosphate, related to Pyridoxal phosphate, is a potent inhibitor of vascular calcification, significant in conditions like renal failure. It has been shown to reduce the calcium content in calcified aortas significantly (O'Neill et al., 2011).

Hormonal Interactions

- Interaction with Hormone Receptors : Pyridoxal phosphate can inhibit the binding of certain hormone receptors to substrates, impacting their function and signaling pathways. For example, it can modify the avian progesterone receptor and affect its interactions (Nishigori & Toft, 1979).

Cellular Effects

- Inhibition of Cell Proliferation and Hormone Secretion : Pyridoxal phosphate can inhibit cell proliferation and hormone secretion in certain cell types, such as pituitary cells. This indicates its potential in regulating cell growth and hormonal activities (Ren & Melmed, 2006).

Combination Therapies

- Use in Combination Therapies : In certain cases, Pyridoxal phosphate is used in combination with other treatments. For instance, it has been combined with ACTH therapy for infantile spasms, showing significant control in seizure activities (Takuma, 1998).

Bone and Mineral Metabolism

- Role in Bone and Mineral Metabolism : Research shows that Pyridoxal phosphate can affect bone and mineral metabolism, with implications in conditions like osteoporosis and bone resorption (Ezra & Golomb, 2000).

Detoxification

- Antidote for Various Toxicities : Pyridoxal phosphate has been studied as an antidote for several toxic substances, including cyanide and certain drugs, demonstrating its potential in detoxification processes (Keniston et al., 1987).

未来方向

Given the importance of phosphate in various biological processes and diseases, novel approaches to improve phosphate management are needed . Several new nonbinder therapies that target intestinal phosphate absorption pathways have been developed . These include EOS789, which acts on the transcellular pathway, and tenapanor, which targets the dominant paracellular pathway .

属性

IUPAC Name |

calcium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.Ca/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUYQVNATYLYKD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8CaNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207870 | |

| Record name | Pyridoxal calcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxal calcium phosphate | |

CAS RN |

5913-70-2 | |

| Record name | Pyridoxal calcium phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal calcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXAL CALCIUM PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJ4V52LB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

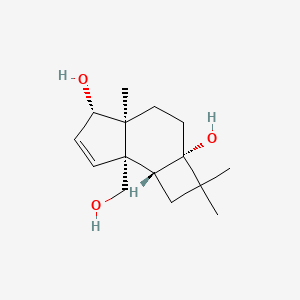

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)